molecular formula C26H32ClN3O5 B1279671 Z-Gly-leu-phe-CH2Cl CAS No. 41658-44-0

Z-Gly-leu-phe-CH2Cl

Cat. No. B1279671
CAS RN: 41658-44-0
M. Wt: 502 g/mol
InChI Key: BRGPJZPHCVTNNI-VXKWHMMOSA-N
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Description

Synthesis Analysis

The synthesis of coordination polymers involving dipeptides has been demonstrated using zinc and cadmium as central ions. Specifically, the compounds Zn(Gly-L-Phe)2 and Cd(Gly-L-Phe)2 were synthesized through a reaction involving metal nitrates (Zn(NO3)2·6H2O or Cd(NO3)2·6H2O), NaOH, and the dipeptide glycyl-L-phenylalanine. The process likely involves the deprotonation of the dipeptide followed by coordination to the metal ions, resulting in the formation of the coordination polymers .

Molecular Structure Analysis

The molecular structures of the synthesized coordination polymers were characterized using various techniques. Infrared spectroscopy was employed to identify functional groups and confirm the presence of the dipeptide ligands. Thermal analysis provided insights into the stability of the compounds, indicating that they are stable beyond 300 °C. Atomic absorption spectroscopy likely helped in quantifying the metal content. The crystal structures were elucidated using powder X-ray diffraction data, revealing that both Zn(Gly-L-Phe)2 and Cd(Gly-L-Phe)2 crystallize in the chiral monoclinic C2 space group. They exhibit similar unit cell parameters and form a two-dimensional coordination network. Interestingly, these networks are interpenetrated, resulting in a non-porous structure .

Chemical Reactions Analysis

The abstracts provided do not detail specific chemical reactions beyond the synthesis of the coordination polymers. However, the synthesis itself involves the reaction of metal nitrates with the dipeptide in the presence of a base (NaOH), which suggests a coordination reaction where the dipeptide acts as a ligand to the metal center. The stability of these compounds at high temperatures suggests that the metal-ligand bonds formed are robust .

Physical and Chemical Properties Analysis

The coordination polymers synthesized exhibit enhanced thermal stability, withstanding temperatures over 300 °C. This property is significant for potential applications where thermal resistance is required. The crystallization in a chiral space group suggests that the compounds could exhibit optical activity, which might be of interest for materials science and enantioselective processes. The non-porous nature of the structure could influence the reactivity and interaction with other molecules, as there is no internal surface area for such interactions .

In the context of peptides containing dehydroamino acids, such as Z-alpha,beta-dehydroleucine (delta ZLeu), it has been found that these residues can stabilize folded Type II beta-turn conformations. This is significant as it suggests that the incorporation of such residues into peptides can influence their overall conformation and potentially their biological activity. The studies were conducted using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which are powerful tools for investigating the solution conformations of peptides .

Scientific Research Applications

Conformational Studies

  • Conformational Analysis : The conformation of peptides containing Z-alpha, beta-dehydroleucine (delta ZLeu) has been studied, highlighting their tendency to stabilize folded Type II beta-turn conformations. This is crucial for understanding the structural aspects of peptides like Z-Gly-Leu-Phe-CH2Cl (Uma et al., 1989).

Interaction with Metal Ions

  • Metal Ion Binding : Research on the interaction of α,β-dehydro-dipeptides with metal ions shows how these peptides, including those similar to this compound, can bind to metal ions like Ni II, Zn II, and Co II, especially around physiological pH, highlighting their potential in biochemical applications (Jeżowska‐Bojczuk, 1994).

Structural and Spectroscopy Studies

  • Spectroscopy and Structure : Gas phase IR spectra of tri-peptides including Z-Pro-Leu-Gly demonstrate the impact of C-terminal amide capping on their secondary structure. Such studies provide insights into the structural dynamics of similar peptides (Chakraborty et al., 2012).

NMR and IR Investigations

  • NMR and IR Analysis : NMR and IR investigations of Boc-L-α-Amino Acids, including those structurally related to this compound, shed light on their conformational stability and isomerism, contributing to a deeper understanding of peptide structure (Branik & Kessler, 1975).

Biochemical Properties

  • Enzymatic Interactions : A study on the interaction of a thioamide substrate with carboxypeptidase A, using analogs of Z-Gly-Phe, provides insights into the biochemical properties and interactions of similar peptides (Bartlett et al., 1982).

Repellent Activities

  • Repellent Properties : The synthesis and evaluation of peptides like Z-Gly-Val-Ser-Phe-Val-Leu-OMe, structurally akin to this compound, have revealed their potential as repellents for insects like mosquitoes and cockroaches (Okada et al., 1984).

Mechanism of Action

Target of Action

Z-Gly-Leu-Phe-CH2Cl, also known as Z-GLF-CMK, is primarily targeted towards Granzyme B , a serine protease found in the lytic granules of cytotoxic lymphocytes . Granzyme B plays a crucial role in cell death or apoptosis . It is an agent for rapid DNA fragmentation and can cleave several procaspases to activate the corresponding caspase .

Mode of Action

Z-GLF-CMK acts as an inhibitor of Granzyme B . The compound’s Chloromethyl Ketone (CMK) group is responsible for irreversible inhibition . The inhibition occurs when the CMK group covalently bonds to the –OH of a serine adjacent residue, or the –SH of an adjacent cysteine residue, on the target protein .

Biochemical Pathways

The primary biochemical pathway affected by Z-GLF-CMK is the apoptosis pathway . Granzyme B, the target of Z-GLF-CMK, is known to cleave several procaspases, thereby activating the corresponding caspase . This leads to the initiation of apoptosis, a form of programmed cell death .

Pharmacokinetics

It’s known that the compound is soluble in dmso and dmf , which could potentially influence its bioavailability.

Result of Action

The primary result of Z-GLF-CMK’s action is the inhibition of Granzyme B, leading to a decrease in apoptosis . This could potentially have implications in conditions where Granzyme B activity is detrimental, such as in certain autoimmune diseases.

Action Environment

The action of Z-GLF-CMK is influenced by environmental factors such as temperature and solvent. The compound is reported to be stable at room temperature for one year in a desiccator . It’s also soluble in dry (≥ 99.9 %) DMSO and DMF, which are commonly used solvents in biological research .

Future Directions

The Phe-Phe motif, which is part of Z-Gly-leu-phe-CH2Cl, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . This suggests potential future directions for the use of this compound in nanomedicine and related fields.

properties

IUPAC Name

benzyl N-[2-[[(2S)-1-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32ClN3O5/c1-18(2)13-22(25(33)30-21(23(31)15-27)14-19-9-5-3-6-10-19)29-24(32)16-28-26(34)35-17-20-11-7-4-8-12-20/h3-12,18,21-22H,13-17H2,1-2H3,(H,28,34)(H,29,32)(H,30,33)/t21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGPJZPHCVTNNI-VXKWHMMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)CCl)NC(=O)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)CCl)NC(=O)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00961884
Record name 2-[(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxyethylidene)amino]-N-(4-chloro-3-oxo-1-phenylbutan-2-yl)-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41658-44-0
Record name N-Benzyloxycarbonylglycyl-leucyl-phenylalanine chloromethyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041658440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxyethylidene)amino]-N-(4-chloro-3-oxo-1-phenylbutan-2-yl)-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Z-Gly-Leu-Phe-CH2Cl affect the bactericidal activity of cathepsin G against Pseudomonas aeruginosa?

A1: this compound is a specific inhibitor of cathepsin G enzymatic activity. [1] Research suggests that the bactericidal activity of cathepsin G against P. aeruginosa relies on the availability of the enzyme's active site. [1] this compound inhibits this activity, indicating that the active site of cathepsin G is likely involved in binding to and killing P. aeruginosa. [1]

Q2: Does this compound impact neutrophil-mediated platelet activation?

A2: While this compound is a specific inhibitor of cathepsin G, studies have shown that it may not be specific in complex biological systems like neutrophil-mediated platelet activation. [2] Other antiproteinases like alpha 1-antichymotrypsin, the physiological inhibitor of cathepsin G, demonstrate more specific inhibition in this context. [2]

Q3: How does the structure of this compound relate to its inhibitory activity on cathepsin G?

A3: While the provided research papers highlight the inhibitory effect of this compound on cathepsin G, [1, 2] they don't delve into the specific structure-activity relationship. Further research is needed to understand how modifications to the this compound structure would impact its potency and selectivity for cathepsin G and other proteases.

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